5-(2-Bromo-3-(trifluoromethyl)phenyl)thiazol-2-amine 5-(2-Bromo-3-(trifluoromethyl)phenyl)thiazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18796905
InChI: InChI=1S/C10H6BrF3N2S/c11-8-5(7-4-16-9(15)17-7)2-1-3-6(8)10(12,13)14/h1-4H,(H2,15,16)
SMILES:
Molecular Formula: C10H6BrF3N2S
Molecular Weight: 323.13 g/mol

5-(2-Bromo-3-(trifluoromethyl)phenyl)thiazol-2-amine

CAS No.:

Cat. No.: VC18796905

Molecular Formula: C10H6BrF3N2S

Molecular Weight: 323.13 g/mol

* For research use only. Not for human or veterinary use.

5-(2-Bromo-3-(trifluoromethyl)phenyl)thiazol-2-amine -

Specification

Molecular Formula C10H6BrF3N2S
Molecular Weight 323.13 g/mol
IUPAC Name 5-[2-bromo-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
Standard InChI InChI=1S/C10H6BrF3N2S/c11-8-5(7-4-16-9(15)17-7)2-1-3-6(8)10(12,13)14/h1-4H,(H2,15,16)
Standard InChI Key OHNASCKLYARNFE-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)C(F)(F)F)Br)C2=CN=C(S2)N

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure comprises a thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) linked to a 2-bromo-3-(trifluoromethyl)phenyl group. Key structural features include:

  • Thiazole core: Imparts electron-rich properties due to aromaticity and heteroatoms.

  • Bromine substituent: Enhances electrophilic reactivity and potential for cross-coupling reactions.

  • Trifluoromethyl group: Contributes to metabolic stability and lipophilicity, a common motif in agrochemicals and pharmaceuticals .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC10H6BrF3N2S\text{C}_{10}\text{H}_6\text{BrF}_3\text{N}_2\text{S}
Molecular Weight323.13 g/mol
Purity≥97% (HPLC)
Storage Conditions4–8°C, protected from light
Hazard StatementsH315, H319, H335
Precautionary MeasuresP261, P305, P351, P338

Spectroscopic data from nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm its structure. For instance, 1H^1\text{H}-NMR displays aromatic protons at δ 7.60–8.18 ppm and a singlet for the amine proton at δ 2.90 ppm .

Synthesis and Manufacturing

The synthesis of 5-(2-Bromo-3-(trifluoromethyl)phenyl)thiazol-2-amine typically involves a cyclocondensation strategy:

Key Synthetic Routes

  • Cyclocondensation of α-Haloketones with Thioamides:

    • Step 1: Bromination of 1-(3-trifluoromethylphenyl)ethanone using Br2\text{Br}_2 in chloroform yields 2-bromo-1-(3-trifluoromethylphenyl)ethanone .

    • Step 2: Reaction with thiourea in ethanol under reflux forms the thiazole ring via nucleophilic substitution and cyclization .

    • Yield: ~60–75% after recrystallization .

  • Coupling Reactions:

    • Substituted phenyl halides react with preformed thiazol-2-amine derivatives in dimethylformamide (DMF) with potassium carbonate as a base .

Optimization Strategies

  • Solvent Selection: Ethanol and DMF are preferred for solubility and reaction efficiency .

  • Temperature Control: Reflux conditions (70–80°C) enhance reaction rates without decomposition .

Recent Research Developments

Drug Discovery Applications

  • Hybrid Inhibitors: Combining halogenated thiazoles with benzothiazoles enhances antiviral potency (e.g., EC50_{50} = 0.53 μM for hybrid 4b) .

  • Structure-Activity Relationships (SAR): Di-halogenated analogs (e.g., 3,5-dichloro derivatives) show superior activity compared to mono-halogenated variants .

Industrial Manufacturing

  • Scale-Up Challenges: MolCore and EvitaChem report optimizations for high-purity production (≥97%) under ISO-certified conditions .

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